N-[1-(4-Methoxy-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-N-phenethyl-benzamide
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Overview
Description
N-[1-(4-Methoxy-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-N-phenethyl-benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dioxopyrrolidinyl group, and a phenethyl group attached to a benzamide core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Methoxy-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-N-phenethyl-benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a dicarboxylic acid derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyrrolidinone intermediate.
Attachment of the Phenethyl Group: The phenethyl group is typically introduced through a Friedel-Crafts alkylation reaction, where a phenethyl halide reacts with the benzamide core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Methoxy-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-N-phenethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidinone ring, resulting in the formation of hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide core, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-Methoxy-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-N-phenethyl-benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[1-(4-Methoxy-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-N-phenethyl-benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(4-Methoxy-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-N-phenethyl-benzamide shares structural similarities with other benzamide derivatives such as N-phenylbenzamide and N-(4-methoxyphenyl)benzamide.
Uniqueness
- The presence of the pyrrolidinone ring and the specific substitution pattern on the benzamide core make this compound unique. These structural features contribute to its distinct chemical and biological properties, setting it apart from other benzamide derivatives.
Properties
Molecular Formula |
C26H24N2O4 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C26H24N2O4/c1-32-22-14-12-21(13-15-22)28-24(29)18-23(26(28)31)27(17-16-19-8-4-2-5-9-19)25(30)20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3 |
InChI Key |
ZBXCMYNTZTWTQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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